6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine
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Description
6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and an amine group linked to a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine typically involves the following steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring via electrophilic aromatic substitution using reagents such as thionyl chloride or phosphorus oxychloride.
Coupling Reaction: The pyrrole moiety is then coupled with the chlorinated pyridine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate to facilitate
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-N-[(1-methylpyrrol-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3/c1-15-6-2-3-10(15)8-13-9-4-5-11(12)14-7-9/h2-7,13H,8H2,1H3 |
InChI Key |
NTEYUZOGXXJEHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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